molecular formula C25H21N3O4 B15148887 N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B15148887
M. Wt: 427.5 g/mol
InChI Key: UZOSHPCXDHMIIZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives. This compound is characterized by the presence of furan and pyrimidine rings, which are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the furan and pyrimidine rings, leading to the formation of dihydrofuran and dihydropyrimidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrofuran and dihydropyrimidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its combination of furan and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H21N3O4/c1-29-18-9-5-16(6-10-18)21-22-24(26-14-20-4-3-13-31-20)27-15-28-25(22)32-23(21)17-7-11-19(30-2)12-8-17/h3-13,15H,14H2,1-2H3,(H,26,27,28)

InChI Key

UZOSHPCXDHMIIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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